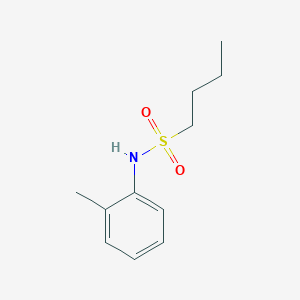
N-(2-methylphenyl)-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-1-butanesulfonamide, also known as N-(2-tolyl) butanesulfonamide, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. In addition, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has been shown to exert various biochemical and physiological effects. For example, this compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Moreover, N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity and stability. Moreover, this compound exhibits diverse biological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to using N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide in lab experiments. For example, this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide. One area of research is the development of new drugs based on this compound. N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has been shown to exhibit potent antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand how N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide exerts its diverse biological activities. Finally, more studies are needed to investigate the safety and toxicity of this compound, particularly at high concentrations.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide can be achieved through various methods. One of the commonly used methods is the reaction of 2-methylbenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. Another method involves the reaction of 2-methylbenzenesulfonyl chloride with n-butylamine in the presence of a catalyst such as copper(I) iodide. Both methods result in the formation of N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide with high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has been extensively studied for its biological activities. It has been found to exhibit potent antioxidant, anti-inflammatory, and analgesic properties. In addition, this compound has been shown to possess antitumor, antiviral, and antibacterial activities. These diverse biological activities make N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-(2-methylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-9-15(13,14)12-11-8-6-5-7-10(11)2/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEQMWROVVAFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide](/img/structure/B5441679.png)
![3-[(2-aminobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5441684.png)
![2-(2-furyl)-5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5441692.png)
![2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5441695.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5441697.png)
![1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5441700.png)
![4-[(5-tert-butyl-3-isoxazolyl)amino]-4-oxobutanoic acid](/img/structure/B5441710.png)
![N-(3-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5441718.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5441734.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5441738.png)
![4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5441749.png)
![2-chloro-6-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5441753.png)
![1-ethyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5441757.png)
![2-(4-chloro-2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5441781.png)